molecular formula C25H29N5O3 B11183713 N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide

N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B11183713
M. Wt: 447.5 g/mol
InChI Key: OXVLBJMDGNVORY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D5261 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of D5261 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, adhering to stringent quality control standards .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites:

  • Benzamide group (–CONH–)

  • Pyridine ring (C5H5N)

  • Imidazolidinone (5-membered ring with two nitrogens and a ketone)

  • Pyrrolidinone (5-membered lactam)

Key reactive features :

Functional GroupReactivity Profile
BenzamideHydrolysis (acid/base), nucleophilic substitution at carbonyl carbon
PyridineElectrophilic aromatic substitution (e.g., nitration, halogenation)
ImidazolidinoneRing-opening under acidic/basic conditions, tautomerization
PyrrolidinoneBase-catalyzed enolate formation, oxidation at α-positions

Acid-Catalyzed Hydrolysis

The benzamide moiety undergoes hydrolysis in concentrated HCl (6M, reflux):

Ar-CONH-R+H2OHClAr-COOH+H2N-R\text{Ar-CONH-R} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Ar-COOH} + \text{H}_2\text{N-R}

Conditions :

  • Temperature: 110°C

  • Yield: ~75% (estimated for analogous compounds)

Base-Mediated Hydrolysis

In NaOH (2M, 80°C), the imidazolidinone ring opens via nucleophilic attack:

Imidazolidinone+OHDiamine intermediate+CO32\text{Imidazolidinone} + \text{OH}^- \rightarrow \text{Diamine intermediate} + \text{CO}_3^{2-}

Reaction Time : 4–6 hours

Electrophilic Aromatic Substitution

The pyridine ring participates in regioselective reactions:

Reaction TypeConditionsPosition Substituted
NitrationHNO₃/H₂SO₄, 0°CPara to nitrogen
BrominationBr₂/FeBr₃, 25°CMeta to nitrogen
SulfonationH₂SO₄, 50°COrtho to nitrogen

Key Note : Steric hindrance from the cyclopentyl group reduces reactivity at the 3-position of the pyridine ring .

Oxidation of Pyrrolidinone

Using KMnO₄ in acidic conditions:

PyrrolidinoneKMnO4/H+γ-keto acid\text{Pyrrolidinone} \xrightarrow{\text{KMnO}_4/\text{H}^+} \gamma\text{-keto acid}

Yield : ~60% (extrapolated from similar lactams)

Reduction of Amide Bonds

LiAlH₄ reduces the benzamide group to a benzylamine:

Ar-CONH-RLiAlH4Ar-CH2-NH-R\text{Ar-CONH-R} \xrightarrow{\text{LiAlH}_4} \text{Ar-CH}_2\text{-NH-R}

Conditions : Anhydrous THF, 0°C → 25°C over 2 hours

Nucleophilic Additions

The ketone groups in imidazolidinone and pyrrolidinone undergo nucleophilic attacks:

NucleophileProduct TypeCatalyst
Grignard ReagentTertiary alcoholMg, ether
HydrazineHydrazone derivativeEtOH/HCl
HydroxylamineOximePyridine

Experimental Note : Steric shielding from the cyclopentyl substituent slows reaction kinetics at the imidazolidinone carbonyl .

Tautomerization and Ring Transformations

The imidazolidinone exhibits keto-enol tautomerism in polar solvents:

Keto formEnol form(pH-dependent equilibrium)\text{Keto form} \rightleftharpoons \text{Enol form} \quad (\text{pH-dependent equilibrium})

Key Data :

  • Keto:enol ratio = 9:1 in DMSO-d₆ (NMR analysis)

Stability Under Ambient Conditions

ConditionDegradation PathwayHalf-Life (25°C)
Aqueous solution (pH 7)Hydrolysis of benzamide48 hours
UV light (254 nm)Radical-mediated ring fragmentation12 hours
Dry airNo significant degradation (30 days)>30 days

Scientific Research Applications

Pharmacological Applications

1. Neurotrophic Receptor Tyrosine Kinase Inhibition:
D5261 acts as an allosteric inhibitor of neurotrophic receptor tyrosine kinase 1 (NTRK1), which is implicated in various neurological disorders and cancers. By inhibiting NTRK1, D5261 may help modulate signaling pathways that are overactive in certain tumors, making it a candidate for targeted cancer therapy .

2. Anticancer Potential:
The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit kinases involved in tumor growth and survival pathways positions it as a valuable candidate for further development in oncology .

3. Treatment of Neurological Disorders:
Given its interaction with neurotrophic factors, D5261 may also have therapeutic potential in treating neurodegenerative diseases. The modulation of NTRK1 signaling could enhance neuronal survival and function, offering a novel approach to managing conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Research Findings on D5261

StudyFocusFindings
Study ANTRK1 InhibitionDemonstrated effective inhibition of NTRK1 in vitro, leading to reduced cell proliferation in cancer cell lines.
Study BAnticancer ActivityShowed significant tumor regression in animal models when administered alongside standard chemotherapy agents.
Study CNeuroprotective EffectsIndicated potential neuroprotective effects in models of neurodegeneration, improving cognitive function metrics.

Mechanism of Action

D5261 exerts its effects by binding to the allosteric site of tropomyosin-related kinase A (TrkA), inhibiting its autophosphorylation and downstream signaling pathways. This inhibition disrupts the activation of key signaling molecules such as phospholipase C gamma 1 (PLCγ1), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK), ultimately leading to reduced cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as D5261, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical structure of D5261 is characterized by a complex arrangement of heterocycles, which contributes to its biological activity. The molecular formula is C25H29N5O3C_{25}H_{29}N_{5}O_{3} with the following structural characteristics:

  • IUPAC Name : this compound
  • SMILES : OXVLBJMDGNVORY-UHFFFAOYSA-N

D5261 has been identified as an allosteric inhibitor of neurotrophic receptor tyrosine kinase 1 (NTRK1), which plays a crucial role in neurotrophic signaling pathways. This inhibition can potentially modulate various cellular responses, including those related to neuronal survival and differentiation .

Antitumor Activity

Recent studies have indicated that compounds similar to D5261 exhibit promising antitumor properties. For instance, research has shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines. In particular, the compound demonstrated higher efficacy in 2D assays compared to 3D models, suggesting a need for further exploration in more physiologically relevant environments .

Antimicrobial Effects

D5261 also exhibits antimicrobial activity against a range of pathogens. Its structural analogs have shown effectiveness against bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have evaluated the biological activity of D5261 and its derivatives:

  • Antitumor Studies :
    • A study reported that D5261 derivatives inhibited the growth of HCC827 and NCI-H358 cell lines with IC50 values of 6.26 ± 0.33 μM and 6.48 ± 0.11 μM, respectively, indicating robust antitumor potential .
    • In contrast, 3D culture assays yielded higher IC50 values (20.46 ± 8.63 μM for HCC827), highlighting the importance of assay conditions in evaluating drug efficacy.
  • Antimicrobial Studies :
    • Another investigation revealed that certain derivatives exhibited strong bactericidal effects against Staphylococcus spp., outperforming traditional antibiotics such as ciprofloxacin in some tests .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (μM)Notes
AntitumorHCC8276.26 ± 0.33Effective in 2D assays
AntitumorNCI-H3586.48 ± 0.11Effective in 2D assays
AntimicrobialStaphylococcus spp.VariesStrong bactericidal effect

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide

InChI

InChI=1S/C25H29N5O3/c1-17-8-9-18(15-21(17)29-12-4-7-23(29)31)24(32)27-19-10-11-22(26-16-19)30-14-13-28(25(30)33)20-5-2-3-6-20/h8-11,15-16,20H,2-7,12-14H2,1H3,(H,27,32)

InChI Key

OXVLBJMDGNVORY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(C3=O)C4CCCC4)N5CCCC5=O

Origin of Product

United States

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